![molecular formula C10H14BrNOS B7937984 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide](/img/structure/B7937984.png)
5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and an N-(2-methylpropyl)carboxamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide typically involves a multi-step process:
Methylation: The methyl group at the 4-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Amidation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antibacterial Activity
One of the most significant applications of 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is its antibacterial properties. Research indicates that thiophene derivatives exhibit promising antibacterial activity against resistant strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized thiophene carboxamides against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The results demonstrated that certain derivatives showed a notable zone of inhibition, indicating their effectiveness as potential antibacterial agents. For instance, compounds similar to this compound exhibited high activity against resistant strains, with minimum inhibitory concentrations (MIC) suggesting their potential for further development as antibiotic agents .
Compound | Zone of Inhibition (mm) | MIC (mg/mL) |
---|---|---|
5-bromo derivative | 15 ± 2 | 25 |
Control (Ciprofloxacin) | 20 ± 3 | 10 |
Anticancer Properties
Emerging research has highlighted the anticancer potential of thiophene derivatives, including this compound. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that certain thiophene derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways .
Cholinesterase Inhibition
Thiophene-based compounds have also been investigated for their cholinesterase inhibitory activities, which are relevant in treating neurodegenerative diseases such as Alzheimer’s disease.
Case Study: Neuroprotective Effects
Research has indicated that derivatives similar to this compound demonstrate significant cholinesterase inhibition, contributing to neuroprotective effects in experimental models. This suggests potential applications in developing therapeutic agents for cognitive disorders .
Material Science Applications
Beyond biological applications, thiophenes are valuable in material science, particularly in organic electronics and photovoltaic devices due to their electronic properties.
Case Study: Conductive Polymers
Research into conductive polymers has shown that incorporating thiophene derivatives can enhance the conductivity and stability of organic photovoltaic cells. The unique electronic properties of thiophenes allow for efficient charge transport, making them suitable candidates for use in solar cell technology .
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the carboxamide group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-methylthiophene-2-carboxamide: Lacks the N-(2-methylpropyl) group, which may affect its chemical properties and applications.
4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide:
5-bromo-2-methylthiophene-2-carboxamide: The position of the methyl group is different, leading to variations in its chemical behavior.
Uniqueness
5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is unique due to the specific combination of substituents on the thiophene ring
Biological Activity
5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a bromine atom and an amide functional group. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Antibacterial Activity
Several studies have demonstrated the antibacterial potential of thiophene derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, suggesting that modifications to the thiophene structure can enhance antibacterial efficacy.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli |
Similar Thiophene Derivative | 10 | S. aureus |
Another Thiophene Analog | 15 | P. aeruginosa |
Anticancer Activity
The anticancer properties of thiophene derivatives are particularly noteworthy. Studies have indicated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound was found to inhibit c-Met phosphorylation, leading to reduced tumor growth in vitro and in vivo models .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in bacterial resistance and cancer progression.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins, which may enhance their biological efficacy .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects .
Case Studies and Research Findings
A notable study evaluated the antibacterial activity of thiophene derivatives against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli strains. The results indicated that certain derivatives had significant inhibitory effects at concentrations as low as 10 μg/mL . Another study focused on the anticancer properties of similar compounds revealed that they effectively reduced cell viability in various cancer cell lines through apoptosis induction.
Properties
IUPAC Name |
5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-6(2)5-12-10(13)8-4-7(3)9(11)14-8/h4,6H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJNLPHDYQEPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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